molecular formula C16H15F2N5O2 B2393279 2-(2,4-difluorophenyl)-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide CAS No. 2034275-48-2

2-(2,4-difluorophenyl)-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide

Cat. No. B2393279
CAS RN: 2034275-48-2
M. Wt: 347.326
InChI Key: CXAYWQMWWKPMKB-UHFFFAOYSA-N
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Description

The compound “2-(2,4-difluorophenyl)-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide” belongs to the class of 1,2,4-triazoles . Triazoles are known for their multidirectional biological activity and are used as a basic nucleus of different heterocyclic compounds with various biological applications in medicine . They have been reported to have antifungal, antibacterial, anticancer, anticonvulsant, antituberculosis, antiviral, antiparasitic, analgesic, and anti-inflammatory properties .


Synthesis Analysis

The synthesis of related compounds, such as 3,8-dichloro-[1,2,4]triazolo[4,3-a]pyrazine, involves several steps including substitution, acylation, cyclization, and chlorination reactions . The starting materials include 2,3-dichloropyrazine, N2H4•H2O (80%), and 2,2,2-trifluoroacetic anhydride .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazoles is stable and difficult to cleave . They exist in two tautomeric forms, 1H-1,2,4-triazole and 4H-1,2,4-triazole, with the former being more stable . The triazole ring interacts with biological receptors with high affinity due to its dipole character, hydrogen bonding capacity, rigidity, and solubility .


Chemical Reactions Analysis

Triazoles are known to undergo a variety of chemical reactions. For instance, mercapto-substituted 1,2,4-triazoles play an important role in chemopreventive and chemotherapeutic effects on cancer . They are also suitable as antiviral and anti-infective drugs .


Physical And Chemical Properties Analysis

1,2,4-Triazoles are known for their dipole character, hydrogen bonding capacity, rigidity, and solubility . These properties make them interact with biological receptors with high affinity .

Future Directions

The development of new antibacterial molecules with novel mechanisms of action is crucial to overcome the development of drug resistance . Structural modification or optimization of existing agents by improving both the binding affinity and the spectrum of activity while retaining bioavailability and safety profiles is a promising approach . Therefore, further investigations on this scaffold to harness its optimum antibacterial potential are warranted .

properties

IUPAC Name

2-(2,4-difluorophenyl)-N-[(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F2N5O2/c1-2-25-16-15-22-21-13(23(15)6-5-19-16)9-20-14(24)7-10-3-4-11(17)8-12(10)18/h3-6,8H,2,7,9H2,1H3,(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXAYWQMWWKPMKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=CN2C1=NN=C2CNC(=O)CC3=C(C=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F2N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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